![molecular formula C21H18N4O2S B2562319 N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953158-08-2](/img/structure/B2562319.png)

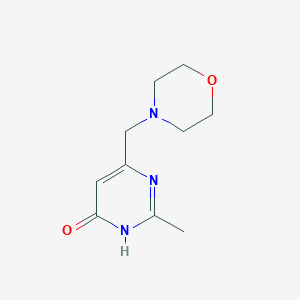

N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that is involved in the metabolism of glutamine. BPTES has gained attention in the scientific community due to its potential as a therapeutic agent for cancer and other diseases.

Applications De Recherche Scientifique

Synthesis and Material Applications

N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound that can be synthesized through various chemical methods, including C–H thiolation catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl radical), which provides a metal- and reagent-free pathway to benzothiazoles and thiazolopyridines. This process is significant for the uniform synthesis of these compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Biological and Pharmacological Studies

Extensive research has been conducted on derivatives of N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, examining their biological activities. Studies have found that such derivatives exhibit a range of activities, including cytotoxicity against cancer cells, antimicrobial properties, anti-inflammatory effects, and psychotropic activities. These findings are crucial for the development of new therapeutic agents (Zablotskaya et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives, closely related to N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, have been investigated as corrosion inhibitors for metals. These compounds offer high inhibition efficiency and stability against steel corrosion in acidic environments, showcasing their potential in industrial applications to extend the life of metal components (Hu et al., 2016).

Luminescent Properties

The luminescent properties of benzothiazole derivatives make them candidates for the development of white light-emitting devices. By adjusting the structural analogues, researchers can tailor the emission properties for applications in optoelectronics, providing a simple method for creating white-light emitting devices using structurally similar compounds without detrimental energy transfer (Lu et al., 2017).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c26-19(23-21-22-17-9-4-5-10-18(17)28-21)11-6-14-25-20(27)13-12-16(24-25)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOPSLPYYUTIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2562237.png)

![1-[[1-(4-Fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2562240.png)

![1-[4-[(2,3-Dihydro-1-benzofuran-3-ylmethylamino)methyl]phenyl]cyclopropane-1-carbonitrile;hydrochloride](/img/structure/B2562241.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid](/img/structure/B2562243.png)

![3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2562247.png)

![N-(3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2562251.png)

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)